Myostatin inhibitory peptide 7
CAS No.: 1621169-52-5
Cat. No.: VC3214618
Molecular Formula: C133H227N43O33
Molecular Weight: 2956.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1621169-52-5 |
|---|---|
| Molecular Formula | C133H227N43O33 |
| Molecular Weight | 2956.5 g/mol |
| IUPAC Name | (4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1 |
| Standard InChI Key | HXWLNPUQPASIHW-OOXKGWPCSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N |
| SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N |
Introduction
Structural Characteristics and Fundamental Properties
Myostatin inhibitory peptide 7 is a 23-amino acid peptide derived from residues 21-43 of the mouse myostatin prodomain . This peptide adopts an α-helical conformation that proves critical for its biological activity, particularly in its interaction with mature myostatin. The peptide's primary structure contains several key hydrophobic residues that contribute significantly to its binding affinity and inhibitory potency.
The peptide functions by binding directly to myostatin, preventing its interaction with activin type II receptors (ActRIIA/B) on muscle cell surfaces . This blocking mechanism effectively neutralizes myostatin's negative regulatory effect on muscle growth, potentially leading to increased muscle mass and improved muscle function in various pathological conditions.
Research indicates that specific amino acid residues within the peptide sequence play pivotal roles in determining binding affinity and inhibitory potency. For instance, hydrophobic residues such as Leu38 and Ile30 have been identified as particularly important for establishing strong interactions with myostatin . These structural insights have guided subsequent optimization efforts to enhance the peptide's therapeutic potential.
Chemical Properties
The peptide possesses a complex molecular structure with numerous functional groups that facilitate specific binding interactions with its target. Its secondary structure, characterized by a predominant α-helical conformation, provides the spatial arrangement necessary for optimal interaction with myostatin. This structural feature distinguishes it from other peptides in its class and contributes to its unique inhibitory profile.
Mechanism of Action
Myostatin inhibitory peptide 7 operates through a selective binding mechanism that directly interferes with myostatin signaling. The peptide binds to mature myostatin in circulation, effectively preventing myostatin from interacting with its receptors on muscle cells . This inhibition interrupts the downstream signaling cascade that would otherwise lead to reduced muscle protein synthesis and increased protein degradation.
Molecular Interactions
At the molecular level, the interaction between myostatin inhibitory peptide 7 and mature myostatin involves specific amino acid residues that form a binding interface. Research has revealed that hydrophobic interactions play a dominant role in stabilizing this complex . The α-helical structure of the peptide positions these key hydrophobic residues in an optimal orientation for interaction with complementary regions on the myostatin molecule.
Studies using luciferase reporter assays have demonstrated that these peptide-myostatin interactions significantly reduce myostatin activity in cell-based systems . The inhibitory effect appears to be concentration-dependent, with higher peptide concentrations producing more pronounced inhibition of myostatin signaling.
Signaling Pathway Interference
By preventing myostatin from binding to its receptors, myostatin inhibitory peptide 7 effectively blocks the activation of intracellular signaling molecules involved in muscle growth regulation. This inhibition ultimately leads to increased muscle protein synthesis and reduced protein degradation, creating a net positive effect on muscle mass.
Development and Optimization Studies
The development of myostatin inhibitory peptide 7 stems from extensive structure-activity relationship (SAR) studies aimed at optimizing the inhibitory potency while minimizing peptide length. Researchers have systematically explored various modifications to the original peptide sequence to enhance binding affinity, improve stability, and increase inhibitory efficacy.
Chain-Shortening Strategies
An important aspect of the development process has been the effort to reduce peptide length while maintaining inhibitory activity. Initial experiments with a 16-mer peptide (positions 28-43) showed no inhibitory activity at 30 μM concentration, despite including important branched-chain residues . This finding suggested that simply shortening the peptide was insufficient and that strategic modifications were necessary to reconstruct appropriate interactions with myostatin.
Subsequent research focused on introducing specific amino acid substitutions to compensate for the loss of important interaction points in the shortened peptides. For instance, researchers discovered that substituting Ala with Trp at position 32 and modifying residues at position 38 could dramatically improve the activity of chain-shortened peptides . These modifications likely create new hydrophobic interactions that compensate for those lost through chain shortening.
The breakthrough came when researchers found that 16-mer peptides with specific substitutions (designated as peptides 4a and 4b) exhibited significant myostatin inhibitory activity at 10 μM concentration, while the original 16-mer peptide remained inactive . This discovery demonstrated that appropriate amino acid substitutions could effectively compensate for chain shortening by as many as six residues.
Strategic Amino Acid Substitutions
Further optimization involved examining the role of specific residues in the peptide sequence. For example, substituting Glu31 with various amino acids (Lys, Arg, Asn, and Gln) revealed that the E31R substitution significantly enhanced inhibitory activity . This modification likely introduces favorable electrostatic interactions that stabilize the peptide-myostatin complex.
| Peptide | Modifications | Relative Inhibitory Activity | Concentration Tested |
|---|---|---|---|
| Original 23-mer (1) | None | Baseline | 30 μM |
| 16-mer (2) | Chain-shortened | Inactive | 30 μM |
| 16-mer (4a) | A32W, L38I | Active | 10 μM |
| 16-mer (4b) | A32W, L38W | Active | 10 μM |
| 16-mer (5) | S28W, R29Y | Active | 10 μM |
| 16-mer (6) | S28W, R29Y, A32W, L38W | More potent | 3 μM |
| 16-mer (E31R) | E31R modification | Higher potency | 0.3 μM |
D-Amino Acid Incorporation
Researchers also explored the integration of D-amino acids as a strategy to enhance stability against proteolytic degradation while maintaining or improving inhibitory activity. D-form scanning of the peptide sequence revealed that substitutions at positions 32 and 39 with D-amino acids (designated as A32a and S39s) improved inhibitory activity . This finding opened new avenues for designing peptides with enhanced pharmacological properties.
Biological Activity and Efficacy Studies
Extensive research has evaluated the biological activity of myostatin inhibitory peptide 7 and its derivatives in both in vitro and in vivo systems, demonstrating significant effects on muscle growth and function.
In Vitro Potency Assessments
In vitro evaluations using luciferase reporter assays in HEK293 cells have provided valuable insights into the inhibitory potency of various peptide derivatives . These assays measure the ability of the peptides to prevent myostatin-induced activation of target genes. The results consistently showed that optimized peptides could effectively inhibit myostatin activity at low micromolar concentrations, with the most potent derivatives showing activity at submicromolar levels.
Comparative Analysis with Other Myostatin Inhibitors
Various approaches to myostatin inhibition have been developed, each with distinct advantages and limitations. Comparing myostatin inhibitory peptide 7 with other inhibitors provides valuable context for understanding its unique properties and potential clinical utility.
Peptide-Based Inhibitors
Several other peptide-based myostatin inhibitors have been developed, including modified variants of myostatin inhibitory peptide 7. For instance, peptide 3d, which contains modifications at positions 21, 32, and 38 to enhance hydrophobicity, exhibits 11-fold higher potency than its parent peptide . Similarly, photooxygenation-functionalized peptides have been developed that can irreversibly inactivate myostatin through catalytic photooxygenation.
| Inhibitor Type | Structure | Mode of Action | Relative Potency | Advantages | Limitations |
|---|---|---|---|---|---|
| Myostatin inhibitory peptide 7 | 23-amino acid peptide | Competitive binding | Moderate | Well-characterized | Limited stability in vivo |
| Peptide 3d | Modified peptide with enhanced hydrophobicity | Competitive binding | High | Improved potency | Synthetic complexity |
| D-Peptide variants | D-amino acid incorporation | Competitive binding with proteolytic resistance | High | Enhanced stability | Higher production cost |
| Functionalized peptides | Peptides with catalytic groups | Irreversible inactivation | Very high | Permanent inhibition | Requires photoactivation |
Non-Peptide Approaches
Alternative approaches to myostatin inhibition include antibodies, soluble receptors, and small molecules. While peptide-based inhibitors like myostatin inhibitory peptide 7 offer advantages in terms of specificity and potency, they typically face challenges related to stability and delivery. Antibody-based approaches generally offer longer half-lives but may face limitations in tissue penetration. Small molecules potentially offer better pharmacokinetic properties but may lack the specificity of peptide-based approaches.
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